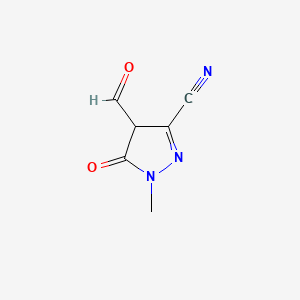
4-Formyl-1-methyl-5-oxo-4H-pyrazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl-1-methyl-5-oxo-4H-pyrazole-3-carbonitrile: is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with formyl, methyl, oxo, and carbonitrile groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject for study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-1-methyl-5-oxo-4H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-Formyl-1-methyl-5-oxo-4H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Ammonia or amines in the presence of catalysts such as palladium on carbon.
Major Products Formed
Oxidation: 4-Formyl-1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid.
Reduction: 4-Hydroxymethyl-1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carbonitrile.
Substitution: 4-Formyl-1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide.
Aplicaciones Científicas De Investigación
4-Formyl-1-methyl-5-oxo-4H-pyrazole-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Formyl-1-methyl-5-oxo-4H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the formyl and nitrile groups enhances its binding affinity to the target enzymes, leading to effective inhibition .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Formyl-1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- 4-Hydroxymethyl-1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carbonitrile
- 4-Formyl-1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide
Uniqueness
The unique combination of formyl, methyl, oxo, and carbonitrile groups in 4-Formyl-1-methyl-5-oxo-4H-pyrazole-3-carbonitrile imparts distinct chemical properties that are not observed in its analogs. This uniqueness makes it a valuable compound for studying specific chemical reactions and biological activities .
Propiedades
Número CAS |
142966-21-0 |
|---|---|
Fórmula molecular |
C6H5N3O2 |
Peso molecular |
151.125 |
Nombre IUPAC |
4-formyl-1-methyl-5-oxo-4H-pyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H5N3O2/c1-9-6(11)4(3-10)5(2-7)8-9/h3-4H,1H3 |
Clave InChI |
MCZDBCIVZCBSJZ-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(C(=N1)C#N)C=O |
Sinónimos |
1H-Pyrazole-3-carbonitrile, 4-formyl-4,5-dihydro-1-methyl-5-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















